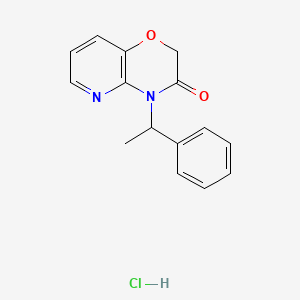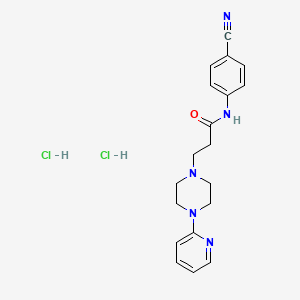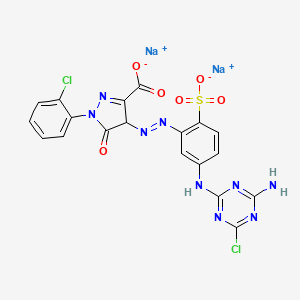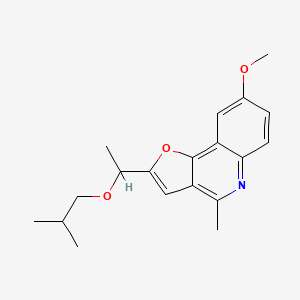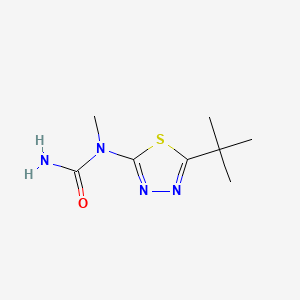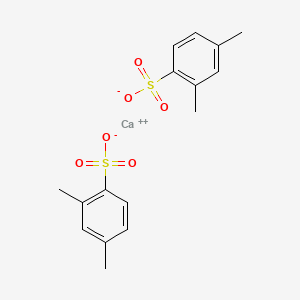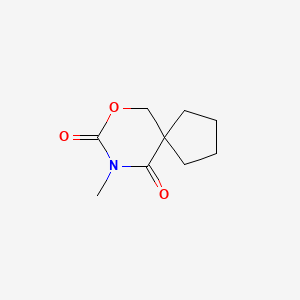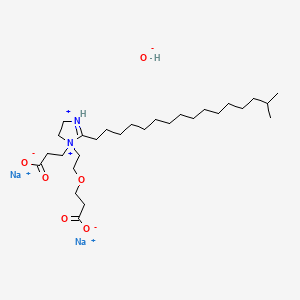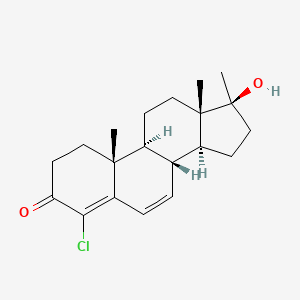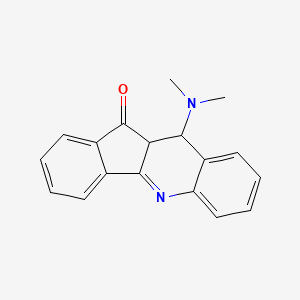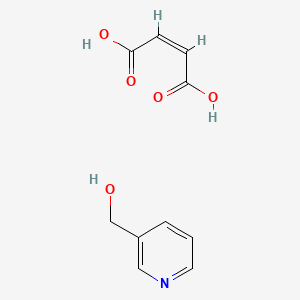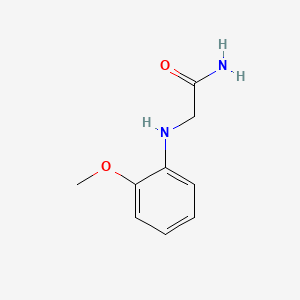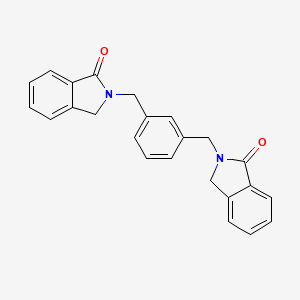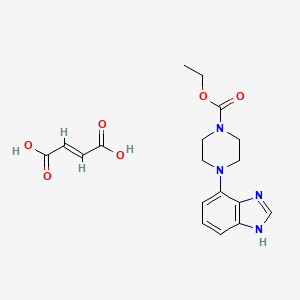
(E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate is a complex organic compound that combines the properties of both (E)-but-2-enedioic acid and ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate typically involves multiple steps. The initial step often includes the preparation of the benzimidazole derivative, followed by the introduction of the piperazine moiety. The final step involves the esterification with (E)-but-2-enedioic acid under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. Advanced purification techniques such as recrystallization and chromatography are often employed to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
(E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
84806-83-7 |
|---|---|
Formule moléculaire |
C18H22N4O6 |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;ethyl 4-(1H-benzimidazol-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H18N4O2.C4H4O4/c1-2-20-14(19)18-8-6-17(7-9-18)12-5-3-4-11-13(12)16-10-15-11;5-3(6)1-2-4(7)8/h3-5,10H,2,6-9H2,1H3,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
HJCNCAGOAZNAQG-WLHGVMLRSA-N |
SMILES isomérique |
CCOC(=O)N1CCN(CC1)C2=CC=CC3=C2N=CN3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C2=CC=CC3=C2N=CN3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


